molecular formula C12H12N2O B2619844 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde CAS No. 1005700-74-2

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2619844
CAS No.: 1005700-74-2
M. Wt: 200.241
InChI Key: OPBKURLXDIBUGQ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-ethylphenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-(4-ethylphenyl)-1H-pyrazole-3-methanol.

    Substitution: Various N-alkyl or N-acyl derivatives of the pyrazole ring.

Scientific Research Applications

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

    4-ethylphenylhydrazine: Shares the 4-ethylphenyl group but lacks the pyrazole ring.

    1H-pyrazole-3-carbaldehyde: Lacks the 4-ethylphenyl group but contains the pyrazole ring and aldehyde group.

    4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the 4-ethylphenyl group and the pyrazole ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications .

Properties

IUPAC Name

4-(4-ethylphenyl)-1H-pyrazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-14-12(11)8-15/h3-8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKURLXDIBUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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